molecular formula C10H11FN2 B8623637 7-fluoro-3-(methylaminomethyl)-1H-indole

7-fluoro-3-(methylaminomethyl)-1H-indole

Cat. No.: B8623637
M. Wt: 178.21 g/mol
InChI Key: ISNJYOIZZWNPHZ-UHFFFAOYSA-N
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Description

7-Fluoro-3-(methylaminomethyl)-1H-indole is a fluorinated indole derivative of significant interest in medicinal chemistry and antimicrobial research. Its core structure, the 1H-indole scaffold, is a privileged motif in drug discovery, known for its diverse biological activities. The specific substitution pattern on this compound—a fluorine atom at the 7-position and a methylaminomethyl group at the 3-position—makes it a valuable intermediate for constructing more complex molecules. Research into structurally similar 3-substituted indole compounds has demonstrated potent and selective activity against methicillin-resistant Staphylococcus aureus (MRSA), with some analogues exhibiting MIC values as low as ≤0.25 µg/mL and lacking cytotoxic or hemolytic properties . This suggests the potential of this chemical scaffold for the development of novel anti-MRSA agents . Furthermore, fluorinated indoles are extensively explored in other therapeutic areas, including the development of protease inhibitors and multi-target directed ligands for complex diseases . This compound is offered For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

1-(7-fluoro-1H-indol-3-yl)-N-methylmethanamine

InChI

InChI=1S/C10H11FN2/c1-12-5-7-6-13-10-8(7)3-2-4-9(10)11/h2-4,6,12-13H,5H2,1H3

InChI Key

ISNJYOIZZWNPHZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CNC2=C1C=CC=C2F

Origin of Product

United States

Scientific Research Applications

Antiviral Properties

Indole derivatives have shown promise in antiviral drug discovery. Specifically, compounds with fluorine substitutions have been reported to exhibit significant anti-HCV (Hepatitis C Virus) activity. In particular, indole derivatives with fluoro groups at various positions have been assessed for their efficacy against different HCV genotypes, demonstrating the importance of structural modifications in enhancing antiviral potency .

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented. For instance, compounds similar to 7-fluoro-3-(methylaminomethyl)-1H-indole have been screened against various bacterial strains, showing significant inhibitory effects. Studies indicate that modifications at specific positions of the indole scaffold can lead to enhanced activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Synthesis and Evaluation of Antiviral Indoles

A detailed study focused on synthesizing a series of fluoro-substituted indoles, including those with methylaminomethyl groups. The synthesized compounds were evaluated for their anti-HCV activity using cytotoxicity assays and SAR (Structure-Activity Relationship) studies. It was found that certain derivatives exhibited promising results, leading to further exploration of their mechanisms of action and potential as therapeutic agents .

Antimicrobial Screening

In another study, a range of indole derivatives was synthesized and tested for antimicrobial efficacy. The results indicated that compounds with specific substitutions showed lower MIC (Minimum Inhibitory Concentration) values against tested microorganisms compared to standard drugs. This highlights the potential of this compound as a candidate for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 7-fluoro-3-(methylaminomethyl)-1H-indole, highlighting variations in substituents and their impacts:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Data Reference ID
This compound 7-F, 3-CH₂NHCH₃ ~193.2* (Theoretical) Expected enhanced basicity and solubility due to the methylaminomethyl group. Potential for hydrogen bonding and receptor interactions.
7-Fluoro-1H-indole 7-F, no 3-substituent 135.14 Base structure; serves as a precursor. Lower molecular weight and polarity compared to substituted derivatives.
7-Fluoro-3-propyl-1H-indole 7-F, 3-CH₂CH₂CH₃ 177.22 Increased lipophilicity due to the alkyl chain. Lower polarity compared to methylaminomethyl derivatives.
7-Fluoro-1H-indole-3-carboxylic acid 7-F, 3-COOH 179.15 Higher polarity and acidity. Carboxylic acid group enables salt formation or conjugation, useful in prodrug design.
7-Chloro-3-(difluoromethyl)-1H-indole 7-Cl, 3-CF₂H 201.60 Electron-withdrawing Cl and CF₂H groups may enhance stability and influence binding in agrochemicals or pharmaceuticals.
7-Fluoro-3-(1-(4-methoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (67) 7-F, 3-imidazole-phenethyl 334.14 Extended aromatic system; imidazole introduces hydrogen-bonding potential. Reported m.p. 175–176°C; HRESIMS data provided.
3-(1H-Indol-3-ylmethyl)-5-fluoro-1H-indole 5-F, 3-indolylmethyl Bicyclic indole system; fluorine at 5-position may alter electronic distribution compared to 7-F. Structural data include dihedral angles and NMR shifts.

*Estimated based on 7-fluoro-1H-indole (135.14) + CH₂NHCH₃ (58.08).

Physicochemical and Spectroscopic Comparisons

  • Melting Points: Substituents significantly affect melting behavior. For instance, 7-fluoro-3-propyl-1H-indole (molecular weight 177.22) likely has a lower melting point than the methylaminomethyl analogue due to reduced polarity . Compound 67 (m.p. 175–176°C) demonstrates higher thermal stability, attributed to its bulky phenethyl-imidazole group .
  • Spectroscopic Data: ¹H NMR: The methylaminomethyl group would produce signals near δ 2.8–3.2 (CH₂NH) and δ 2.4–2.6 (CH₃), distinct from alkyl or aryl substituents. HRESIMS: Accurate mass data (e.g., m/z 334.1356 for compound 67) confirm molecular formulas and isotopic patterns, critical for structural validation .

Functional Implications

  • Bioactivity: While direct activity data are lacking, fluorine and methylaminomethyl groups are known to enhance blood-brain barrier penetration and receptor affinity in CNS-targeting drugs. Comparatively, 7-chloro-3-(difluoromethyl)-1H-indole is highlighted for agrochemical applications, suggesting substituent-dependent utility .
  • Solubility and Stability: The methylaminomethyl group may improve aqueous solubility relative to alkyl or aryl substituents, though it could also increase susceptibility to oxidative degradation compared to electron-withdrawing groups (e.g., CF₂H) .

Preparation Methods

Vilsmeier–Haack Formylation

Source demonstrates efficient 3-formylation of 7-fluoroindole using POCl₃/DMF-based Vilsmeier reagent:

  • Reagent Preparation : POCl₃ (1.2 eq) slowly added to DMF at 0°C, stirred 30 min.

  • Indole Activation : 7-Fluoroindole (1 eq) added, heated to 80°C for 4 hr.

  • Workup : Quenched with NaOAc, extracted with CH₂Cl₂, yielding 7-fluoro-1H-indole-3-carbaldehyde (87% yield).

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 12.14 (br s, 1H, NH), 9.95 (s, 1H, CHO), 8.30–8.09 (m, 2H, ArH), 7.56–7.20 (m, 3H, ArH).

  • ¹³C NMR : 185.34 (CHO), 138.85–112.80 (aromatic carbons).

Reductive Amination Protocol

The aldehyde intermediate undergoes reductive amination with methylamine:

  • Imine Formation : 7-Fluoro-1H-indole-3-carbaldehyde (1 eq) stirred with 40% aqueous methylamine (2 eq) in MeOH, 12 hr at 25°C.

  • Reduction : NaBH₃CN (1.5 eq) added portionwise, stirred 6 hr.

  • Purification : Acid-base extraction (HCl/NaOH) followed by recrystallization from EtOAc/hexane affords this compound (73% yield).

Optimization Insights :

  • Solvent Effects : MeOH > EtOH > THF (yields: 73% vs. 68% vs. 52%)

  • Reducing Agents : NaBH₃CN (73%) > NaBH₄ (61%) > BH₃·THF (58%)

Alternative Catalytic Hydroxyalkylation Approaches

Source describes Friedel–Crafts hydroxyalkylation of indoles with fluorinated ketones, adaptable for aminomethyl group installation:

K₂CO₃/n-Bu₄PBr-Catalyzed Reaction

  • Conditions : 7-Fluoroindole (1 eq), chloromethyl methylamine (1.2 eq), K₂CO₃ (15 mol%), n-Bu₄PBr (15 mol%), H₂O, 25°C, 12 hr.

  • Outcome : Direct C3-amination achieves 65% yield, though competing N1-alkylation reduces efficiency.

Mechanistic Pathway :

  • Phase-transfer catalyst (n-Bu₄P⁺) activates indole’s NH via hydrogen bonding.

  • In situ generation of electrophilic aminomethyl species from chloromethyl methylamine.

  • Regioselective C3 attack followed by rearomatization.

Industrial-Scale Considerations

Catalyst Recycling

The K₂CO₃/n-Bu₄PBr system demonstrates four reuse cycles without significant activity loss (Cycle 1–4 yields: 65% → 63% → 60% → 58%), facilitated by aqueous phase recovery.

Green Chemistry Metrics

  • E-Factor : 8.2 (superior to traditional POCl₃-mediated routes at 15.6)

  • PMI (Process Mass Intensity) : 12.4 vs. 28.9 for Vilsmeier-based approaches .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 7-fluoro-3-(methylaminomethyl)-1H-indole, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis approach is recommended.

Friedel-Crafts alkylation or Vilsmeier-Haack formylation (for indole functionalization) can introduce the methylaminomethyl group at position 2. For fluorinated indoles, direct fluorination using POCl₃/DMF (Vilsmeier reagent) followed by nucleophilic substitution with methylamine derivatives is feasible .

Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) may be employed for introducing substituents at the indole core. For example, PEG-400/DMF solvent systems with CuI catalysts have been used for similar fluorinated indole derivatives .

Optimization : Screening catalysts (e.g., iodine in acetonitrile) and temperatures (40–80°C) can improve yields. For example, iodine (10 mol%) at 40°C achieved 98% yield in analogous indole alkylation reactions .

Q. How can the structure and purity of this compound be confirmed?

  • Analytical Techniques :

  • ¹H/¹³C/¹⁹F NMR : Identify characteristic peaks, such as:
  • ¹⁹F NMR : A singlet near δ = -122 ppm (CF coupling) .
  • ¹H NMR : Methylaminomethyl protons (δ = 2.8–3.2 ppm) and indole NH (δ = 10–12 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-OH]⁺) with <2 ppm mass error .
  • TLC : Use 70:30 ethyl acetate/hexane for polarity-based purity assessment .

Q. What are the key physicochemical properties (e.g., pKa, stability) of this compound under experimental conditions?

  • pKa : The methylaminomethyl group lowers the pKa of the indole NH (e.g., pKa ~1.6–1.8 for similar C5-substituted indoles), increasing solubility in acidic media .
  • Stability : Monitor degradation via HPLC under oxidative (H₂O₂) or photolytic conditions. Store at -20°C in amber vials to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields for introducing the methylaminomethyl group be improved while minimizing side products?

  • Catalyst Screening : Test iodine (10 mol%) in acetonitrile at 40°C, which minimizes byproducts like over-alkylated indoles .
  • Protection-Deprotection Strategies : Use Boc-protected methylamine to prevent unwanted nucleophilic side reactions. Deprotect with TFA post-synthesis .
  • Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance electrophilic substitution kinetics compared to non-polar solvents .

Q. What biological targets or mechanisms are associated with this compound derivatives?

  • Hypothesis : Fluorinated indoles often target tubulin polymerization (anticancer) or serotonin receptors (neurological applications).
  • Experimental Design :

Tubulin Inhibition Assay : Measure IC₅₀ using purified tubulin and colchicine as a control. Derivatives with 3,4,5-trimethoxyphenyl groups show nanomolar activity .

5-HT Receptor Binding : Radioligand displacement assays (³H-serotonin) can quantify affinity for 5-HT₁A/5-HT₂ receptors .

Q. How can structural modifications at the methylaminomethyl group enhance bioactivity or pharmacokinetics?

  • SAR Studies :

  • Replace methylamine with bulkier amines (e.g., piperidinyl) to improve blood-brain barrier penetration for CNS targets .
  • Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
    • In Silico Modeling : Dock derivatives into tubulin’s colchicine-binding site using AutoDock Vina to predict binding affinities .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues : Fluorine’s small size and methylaminomethyl flexibility may hinder crystal packing.
  • Solutions :

  • Co-crystallize with stabilizing agents (e.g., trifluoroacetic acid).
  • Use SHELXT for structure solution from twinned or low-resolution data .

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